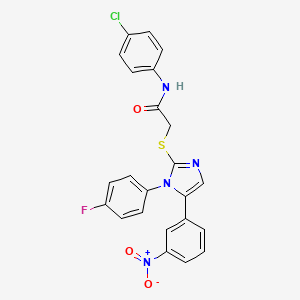

N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

This compound features a 1H-imidazole core substituted at position 1 with a 4-fluorophenyl group, at position 5 with a 3-nitrophenyl group, and at position 2 with a thioacetamide moiety. The acetamide chain is further substituted with a 4-chlorophenyl group.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClFN4O3S/c24-16-4-8-18(9-5-16)27-22(30)14-33-23-26-13-21(15-2-1-3-20(12-15)29(31)32)28(23)19-10-6-17(25)7-11-19/h1-13H,14H2,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLMNQOXRLLNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClFN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its complex structure.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to reduced activity of the targeted pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural and functional attributes of the target compound with analogs from literature:

Key Observations:

- However, nitro groups may reduce solubility compared to hydroxymethyl () or thiazole ().

- Halogenated Aryl Rings : The 4-chlorophenyl and 4-fluorophenyl groups in the target compound are structurally analogous to those in COX-inhibiting () and anti-leishmanial () analogs, suggesting possible dual bioactivity.

- Heterocyclic Variations: The thienopyridine-dihydroimidazole system in demonstrates how fused rings can enhance planar stacking for supramolecular interactions, a feature absent in the target compound.

Physicochemical Properties

- Solubility : The hydroxymethyl substituent in likely improves aqueous solubility, whereas the target compound’s nitro and halogenated groups may favor lipid solubility.

- Stability : Nitro groups (target compound) and sulfonamides () confer thermal and oxidative stability, critical for agrochemicals .

Biological Activity

N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characterization

The compound is synthesized through a series of reactions involving the introduction of thioacetamide and imidazole derivatives. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure. For example, the use of 1H NMR allows for the identification of specific proton environments that correspond to the various functional groups present in the molecule.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that imidazole derivatives can inhibit key enzymes involved in cancer cell proliferation. Notably, compounds featuring imidazole rings have demonstrated efficacy against various cancer cell lines by targeting:

- Telomerase

- Histone deacetylases (HDACs)

- Thymidylate synthase

For instance, a study reported that certain imidazole derivatives exhibited IC50 values as low as 0.14 µM against specific cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Preliminary screening against bacterial strains such as Salmonella typhi and Bacillus subtilis revealed moderate to strong inhibitory effects. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings significantly influence antimicrobial potency.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.14 | Inhibition of HDAC |

| A549 (Lung) | 0.18 | Telomerase inhibition |

| HeLa (Cervical) | 0.20 | Thymidylate synthase inhibition |

These findings underscore the compound's potential as a lead for developing novel anticancer therapies.

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial properties using disk diffusion methods against various pathogens:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Salmonella typhi | 15 | 50 |

| Bacillus subtilis | 18 | 30 |

| Escherichia coli | 10 | >100 |

The results indicated that while the compound is effective against certain strains, further optimization is necessary to enhance its spectrum of activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the imidazole core via cyclization of substituted phenylglyoxal derivatives with thiourea analogs under reflux conditions in ethanol or DMF .

- Step 2 : Thioacetamide linkage via nucleophilic substitution between 2-chloroacetamide derivatives and thiol-containing intermediates, requiring anhydrous conditions and bases like K₂CO₃ .

- Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, controlled temperature gradients (e.g., 60–80°C for imidazole cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, C-S stretch at ~600–700 cm⁻¹) .

- NMR : ¹H/¹³C NMR to assign aromatic protons (δ 6.8–8.2 ppm), imidazole protons (δ 7.2–7.5 ppm), and acetamide methylene (δ ~4.0 ppm) .

- LCMS/HPLC : Validate molecular ion peaks ([M+H]⁺) and purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and quantify using calibration curves .

- Kinetic Analysis : Fit degradation data to zero/first-order models to calculate half-life (t₁/₂) and activation energy (Arrhenius equation) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Reproducibility Checks : Verify compound purity (>98% by HPLC), solvent effects (DMSO vs. saline), and cell line specificity (e.g., MCF-7 vs. HeLa) .

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify differentially expressed genes or flow cytometry to assess apoptosis/necrosis ratios .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Analog Synthesis : Replace substituents (e.g., 4-fluorophenyl → 3-trifluoromethylphenyl) to modulate lipophilicity (ClogP) and electronic effects .

- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase) .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- In Vitro : siRNA knockdown of suspected targets (e.g., Bcl-2 for apoptosis) followed by viability assays (MTT) to confirm pathway dependency .

- In Vivo : Use xenograft models (e.g., murine cancer) with dose-response studies (10–50 mg/kg) and pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .

Critical Analysis of Contradictory Evidence

- Synthetic Yield Discrepancies : Variations in yields (40–75%) may arise from differences in solvent polarity (DMF vs. THF) or catalyst loading (e.g., 1–5 mol% Pd for cross-coupling) .

- Biological Activity Variability : Discrepant IC₅₀ values could reflect assay conditions (e.g., serum-free vs. serum-containing media) or compound aggregation at high concentrations .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.